

Time-Kill Curve Analysis for Evaluating the Bactericidal Activity of Tetroxoprim

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Compound of Interest

Compound Name: *Tetroxoprim*

Cat. No.: *B1221704*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

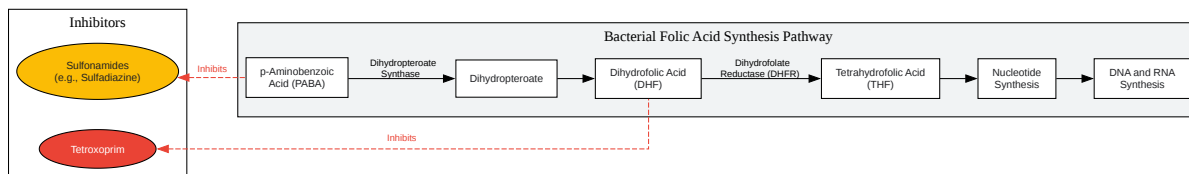
Time-kill curve analysis is a critical in vitro method used to assess the pharmacodynamic characteristics of antimicrobial agents. This technique provides detailed insights into the rate and extent of bacterial killing over a specific period, allowing for the classification of an agent as either bactericidal (killing) or bacteriostatic (inhibiting growth). A bactericidal effect is generally defined as a $\geq 3\text{-log}_{10}$ (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum. In contrast, a bacteriostatic effect results in a $< 3\text{-log}_{10}$ reduction in CFU/mL. These application notes provide a comprehensive protocol for conducting time-kill curve analysis to evaluate the bactericidal activity of **Tetroxoprim**.

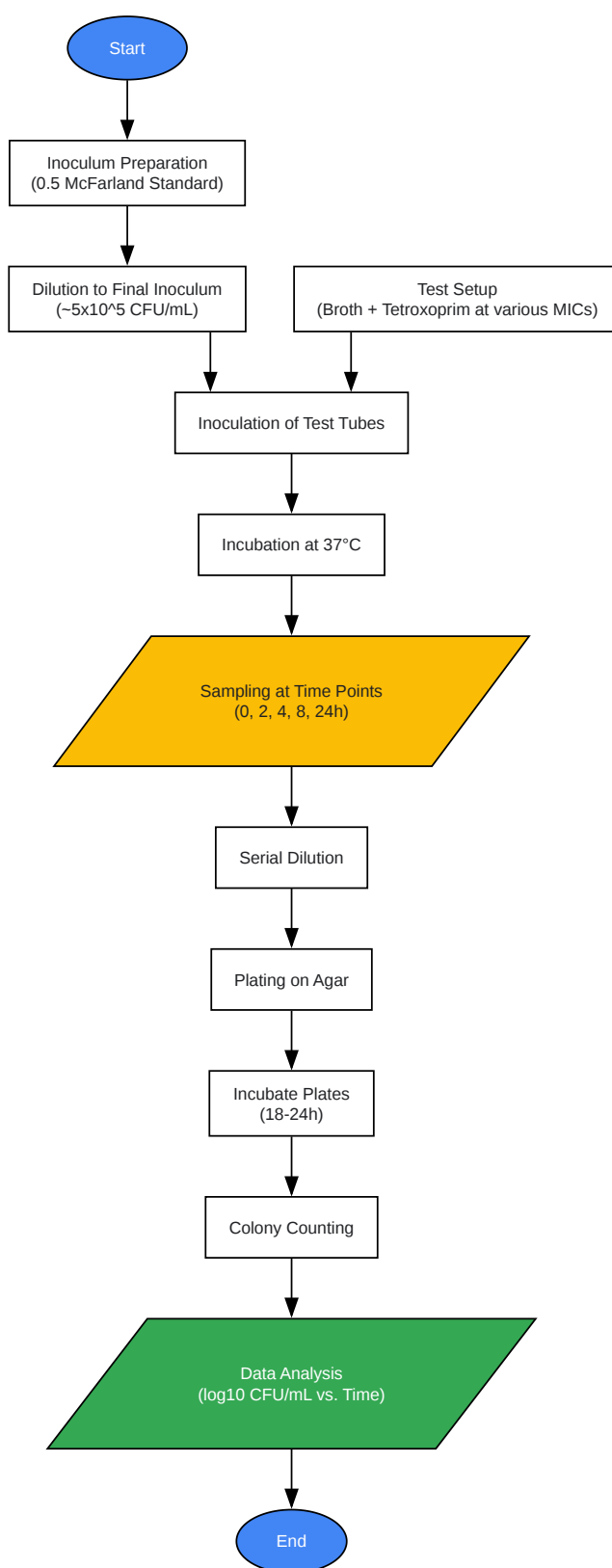
Tetroxoprim is a synthetic antibacterial agent and a derivative of trimethoprim. It belongs to the diaminopyrimidine class of drugs and is often used in combination with sulfadiazine, a sulfonamide antibiotic. This combination, known as co-tetroxazine, exhibits synergistic antimicrobial activity.

Mechanism of Action of Tetroxoprim

Tetroxoprim functions by inhibiting the bacterial enzyme dihydrofolate reductase (DHFR).^[1] This enzyme plays a crucial role in the folic acid synthesis pathway, which is essential for the production of nucleotides and ultimately, bacterial DNA and RNA. By blocking DHFR,

Tetroxoprim disrupts this pathway, leading to a cessation of bacterial growth and, at sufficient concentrations, cell death. The combination with a sulfonamide, which inhibits an earlier step in the same pathway (dihydropteroate synthase), enhances the antibacterial effect and can reduce the development of resistance.^[1]





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References

- 1. Susceptibility of multidrug resistant clinical pathogens to a chlorhexidine formulation - PMC [pmc.ncbi.nlm.nih.gov]
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